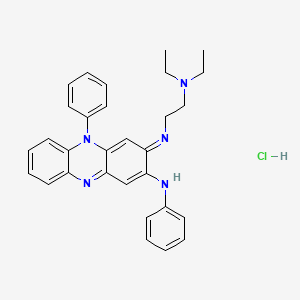

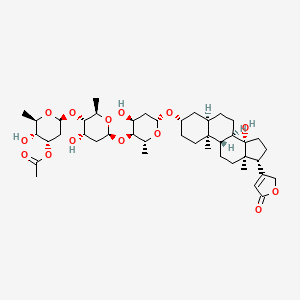

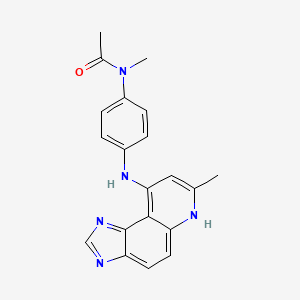

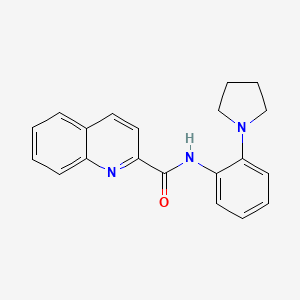

2-Quinolinecarboxamide, N-(2-(1-pyrrolidinyl)phenyl)-

Vue d'ensemble

Description

ADC-02390946 is a bioactive chemical.

Applications De Recherche Scientifique

Radioligand Development for Peripheral Benzodiazepine Receptors

2-Quinolinecarboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These compounds, specifically labeled with carbon-11, show promising binding to PBR in various organs, indicating their potential in PBR imaging in vivo (Matarrese et al., 2001).

Inhibition of Photosynthetic Electron Transport and Mycobacterial Activity

Substituted quinoline-2-carboxamides have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts and against multiple mycobacterial species. Some derivatives exhibited higher activity than standard treatments against specific mycobacterial species, with minimal toxicity against human cell lines (Goněc et al., 2012).

Targeted Delivery of Nitric Oxide

Quinoline-2-carboxamides have been synthesized with the capability to form coordinate bonds with metal ions and nitric oxide (NO), potentially useful for targeted NO delivery to biological sites like tumors. Initial work in this area reports the synthesis and characterization of such compounds (Yang et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

Certain thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives of quinoline-2-carboxamides have shown significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. Molecular modelling suggests important interactions with specific enzymes (Hung et al., 2014).

DNA-Intercalating Antitumor Agents

Phenyl-substituted derivatives of quinoline-8-carboxamides have been synthesized and evaluated for antitumor activity. These compounds are considered "minimal" DNA-intercalating agents, showing significant potential in treating solid tumors and leukemia (Atwell et al., 1989).

Solvate Formation with Pyridine and Quinoline

Studies on the solvate formation of dicarboxylic acids with pyridine and quinoline reveal insights into hydrogen bond interactions and encapsulation processes. This research can inform the understanding of molecular interactions and crystal engineering (Singh et al., 2009).

Diuretic Properties and Polymorphism

Quinoline-carboxamide derivatives have been identified with strong diuretic properties, useful for hypertension remedies. Polymorphic modifications of these compounds have been analyzed, providing insights into their molecular organization and interaction energies (Shishkina et al., 2018).

Tautomeric Equilibria Studies

Research on tautomeric equilibria involving quinoline derivatives, focusing on electronic and structural effects, provides insights into chemical reactivity and molecular transformations (Gawinecki et al., 2001).

Synthesis and Reactivity of Quinoline-based Drugs

Laquinimod, a quinoline-3-carboxamide, has been studied for its synthesis, reactivity, and intramolecular proton transfer mechanisms, highlighting its potential as an oral drug for multiple sclerosis (Jansson et al., 2006).

Propriétés

Numéro CAS |

872011-87-5 |

|---|---|

Nom du produit |

2-Quinolinecarboxamide, N-(2-(1-pyrrolidinyl)phenyl)- |

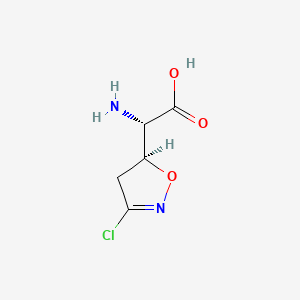

Formule moléculaire |

C20H19N3O |

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide |

InChI |

InChI=1S/C20H19N3O/c24-20(18-12-11-15-7-1-2-8-16(15)21-18)22-17-9-3-4-10-19(17)23-13-5-6-14-23/h1-4,7-12H,5-6,13-14H2,(H,22,24) |

Clé InChI |

NGHPFFZNDYPKNE-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |

SMILES canonique |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ADC-02390946; ADC02390946; ADC 02390946; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.